molecular formula C9H11BCl2O4 B582241 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid CAS No. 1256354-99-0

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B582241
CAS No.: 1256354-99-0
M. Wt: 264.893
InChI Key: VPTJSQLBVWGXSY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is a specialized boronic acid derivative intended for research applications, particularly in pharmaceutical development and materials science. As a key building block in organic synthesis, its primary value lies in its use as a reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures . The compound features a unique 2-methoxyethoxy side chain, which can influence the compound's solubility and electronic properties, potentially offering advantages in reaction kinetics and the design of novel molecular architectures. This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Researchers should consult the specific Material Safety Data Sheet (MSDS) for detailed handling instructions. General safety precautions for similar boronic acids include immediate washing with copious amounts of water in case of skin or eye contact and removal to fresh air if inhaled . It is recommended to use this product only in a chemical fume hood and to wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . Store the product in closed vessels under an inert atmosphere .

Properties

IUPAC Name

[4,5-dichloro-2-(2-methoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTJSQLBVWGXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCCOC)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681701
Record name [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256354-99-0
Record name [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The lithiation-boronation approach involves deprotonation of an aryl halide precursor using a strong lithium base, followed by quenching with a borate ester. For 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic acid, the precursor 1-bromo-4,5-dichloro-2-(2-methoxyethoxy)benzene is treated with tert-butyllithium at cryogenic temperatures (-78°C) under inert atmosphere. Subsequent addition of trimethyl borate introduces the boronic acid functionality via nucleophilic substitution.

Key Steps:

  • Lithiation :

    • The aryl bromide undergoes deprotonation at the ortho position relative to the methoxyethoxy group, forming a stabilized aryl lithium intermediate.

    • Solvent systems typically combine tetrahydrofuran (THF) and pentane to maintain low reactivity at -78°C.

  • Boronation :

    • Trimethyl borate reacts with the lithium intermediate, yielding a boronate ester.

    • Hydrolysis with aqueous ammonium chloride or acetic acid liberates the boronic acid.

Optimization and Yield

A analogous synthesis of 2-(methoxymethoxy)phenylboronic acid achieved a 71% yield under similar conditions. For the target compound, adjustments to stoichiometry (e.g., 1.5 equivalents of trimethyl borate) and prolonged stirring at room temperature post-quench may enhance yields.

Challenges:

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent premature hydrolysis.

  • Side Reactions : Competing halogen-lithium exchange may occur if the aryl bromide is insufficiently activated.

Transition Metal-Catalyzed Borylation

Miyaura Borylation

The Miyaura reaction employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂), forming boronic esters that are hydrolyzed to boronic acids. This method is advantageous for substrates sensitive to strong bases.

Representative Protocol:

  • Catalyst System :

    • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) facilitates oxidative addition of the aryl bromide.

    • Potassium carbonate or phosphate buffers maintain alkaline conditions, stabilizing the boronate intermediate.

  • Solvent and Temperature :

    • Reactions proceed in dimethoxyethane (DME)/water or DMF/water mixtures at 50–80°C.

  • Workup :

    • Acidification to pH 3 with acetic acid precipitates the boronic acid, which is purified via recrystallization or chromatography.

Comparative Efficiency

While specific yields for this compound are unreported, analogous Suzuki couplings achieve 60–85% yields . The Miyaura method avoids cryogenic conditions, making it scalable for industrial applications.

Limitations:

  • Catalyst Cost : Palladium complexes are expensive, necessitating efficient recycling.

  • Steric Hindrance : Bulky substituents (e.g., methoxyethoxy) may slow oxidative addition.

Synthetic Route Comparison

MethodStarting MaterialReagentsConditionsYield
Lithiation-Boronation1-Bromo-4,5-dichloro-2-(2-methoxyethoxy)benzenetert-BuLi, B(OMe)₃-78°C, THF/pentane, Ar~70%*
Miyaura BorylationSamePd(PPh₃)₄, B₂pin₂, K₂CO₃50–80°C, DME/H₂O60–85%*

*Yields extrapolated from analogous reactions.

Functional Group Compatibility and Modifications

The 2-methoxyethoxy group influences reactivity:

  • Electron-Donating Effects : Enhance boronic acid stability but may reduce electrophilicity in cross-couplings.

  • Hydrolytic Stability : The ether linkage resists cleavage under acidic or basic conditions, unlike ester or amide groups.

Side Reactions to Mitigate:

  • Protodeboronation : Minimized by maintaining neutral pH during workup.

  • Oxidative Deborylation : Additives like 2,6-lutidine suppress oxidation during purification .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling : The compound is primarily utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are vital intermediates in pharmaceuticals and agrochemicals. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts .

Reaction TypeMajor ProductsApplications
Suzuki-Miyaura CouplingBiaryl CompoundsPharmaceuticals, Agrochemicals
OxidationPhenols/QuinonesOrganic Synthesis
Nucleophilic SubstitutionSubstituted DerivativesDrug Development

Medicinal Chemistry

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid has been explored for its potential in drug development, particularly in creating boron-containing drugs that can target specific biological pathways. Its role as a boronic acid reagent allows for the modification of drug candidates to enhance their efficacy and selectivity .

Boron Neutron Capture Therapy (BNCT) : This compound is being investigated for its application in BNCT, a cancer treatment modality that utilizes boron compounds to selectively target tumor cells for destruction when exposed to thermal neutrons.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests indicate moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more effective than some known antimicrobial agents .

Bacterial StrainMIC (µg/mL)Comparative Efficacy
Escherichia coli32Comparable to standard antibiotics
Bacillus cereus16Superior to certain existing agents

Case Study 1: Synthesis of Biaryl Compounds

A research group successfully synthesized a series of biaryl compounds using this compound through Suzuki-Miyaura coupling. The study demonstrated high yields and purity of the desired products, showcasing the compound's effectiveness as a coupling reagent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against clinical isolates of Escherichia coli. The results indicated that the compound inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both chloro and methoxyethoxy substituents, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .

Biological Activity

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid, with the CAS number 1256354-99-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is primarily recognized for its role in Suzuki-Miyaura coupling reactions, which are essential in constructing complex organic molecules. However, emerging studies suggest it may also possess significant biological properties worth exploring.

The biological activity of this compound is largely attributed to its ability to act as a boronic acid reagent in cross-coupling reactions. This mechanism involves several key steps:

  • Oxidative Addition : The compound interacts with palladium catalysts to form a palladium-boron complex.
  • Transmetalation : This step facilitates the transfer of the aryl group from the boron to the palladium.
  • Reductive Elimination : Finally, this step leads to the formation of biaryl compounds, which can exhibit various biological activities .

Antimicrobial Activity

Recent studies have indicated that boronic acids, including this compound, may exhibit antimicrobial properties. The compound's structural features allow it to interact with microbial enzymes, potentially inhibiting their function:

  • In vitro Studies : Preliminary tests demonstrate that this compound shows moderate activity against various bacterial strains such as Escherichia coli and Bacillus cereus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate that this compound has comparable or superior efficacy compared to other known antimicrobial agents .

Potential in Cancer Therapy

The potential application of this compound in cancer therapy is being investigated due to its ability to target specific cellular pathways:

  • Boron Neutron Capture Therapy (BNCT) : Research suggests that boron-containing compounds can be used in BNCT, where they selectively target tumor cells and enhance radiation therapy effectiveness .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against E. coli and B. cereus
Cancer TreatmentPotential use in BNCT
Synthetic ApplicationsKey reagent in Suzuki-Miyaura coupling

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of microorganisms. The results indicated:

  • Higher Efficacy Against Gram-positive Bacteria : The compound showed significant inhibition against Bacillus cereus, with an MIC lower than that of standard treatments like AN2690 (Tavaborole), suggesting its potential as a new antibacterial agent.
  • Mechanistic Insights : Docking studies revealed that the compound could bind effectively to bacterial leucyl-tRNA synthetase (LeuRS), similar to other successful antimicrobial agents .

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (>80°C) may lead to decomposition of the boronic acid moiety.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to achieve >97% purity, as residual anhydrides or byproducts can affect downstream reactivity .

Basic Question: How is this compound characterized spectroscopically?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to coupling with boron. The methoxyethoxy group shows signals at δ 3.4–4.2 ppm (OCH₃ and OCH₂).
    • ¹³C NMR confirms the boronic acid group (δ 28–32 ppm for B-O bonds) .
  • FT-IR : Strong B-O stretching at ~1340 cm⁻¹ and aromatic C-Cl stretches at 600–800 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 286.5 (C₁₂H₁₀BCl₂O₃⁺) with fragmentation patterns consistent with chlorine loss .

Advanced Question: What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid, and how do steric/electronic effects influence reactivity?

Answer:
Optimization Strategies :

  • Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 are preferred due to their tolerance for electron-withdrawing substituents (Cl groups) .
  • Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency in polar aprotic solvents (THF/DMF).
  • Temperature : Reactions performed at 60–80°C for 12–24 hours achieve >85% yield .

Q. Steric/Electronic Effects :

  • The 2-methoxyethoxy group introduces steric hindrance, slowing coupling with bulky aryl halides.
  • Electron-withdrawing Cl groups activate the boronic acid but may reduce nucleophilicity. Balancing these effects requires adjusting catalyst loading .

Advanced Question: How to resolve contradictory data in cross-coupling yields reported across studies?

Answer: Contradictions often arise from:

  • Purity Variability : Anhydride content (e.g., boroxine formation) reduces active boronic acid concentration. Pre-purification via recrystallization (MeOH/H₂O) is critical .
  • Moisture Sensitivity : Hydrolysis of the boronic acid to phenol derivatives under humid conditions can lower yields. Use anhydrous solvents and inert atmospheres .
  • Substrate Ratios : Excess aryl halide (1.2–1.5 equiv.) compensates for boronic acid instability .

Advanced Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Short-Term : Stable at 4°C in sealed, argon-flushed vials for 3–6 months.
  • Long-Term : Degradation occurs via boroxine formation or hydrolysis. Storage at −20°C with desiccants (silica gel) extends shelf life to >12 months .
  • Decomposition Signs : Discoloration (yellow→brown) or precipitate formation indicates degradation. Confirm purity via TLC before use .

Basic Question: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline for 10 minutes and seek medical attention .

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